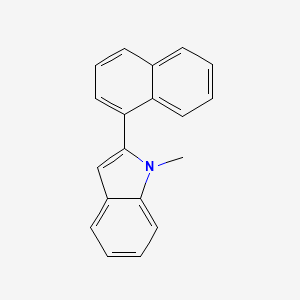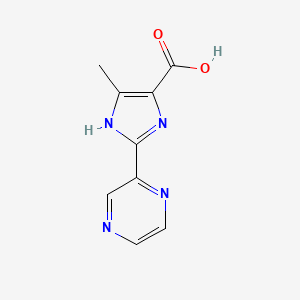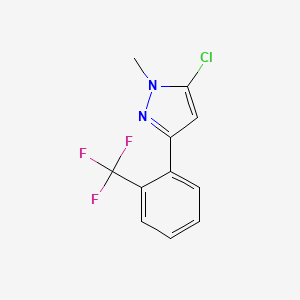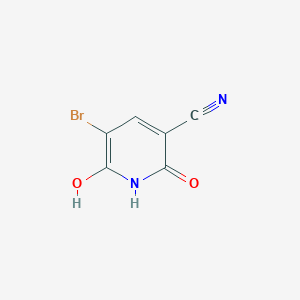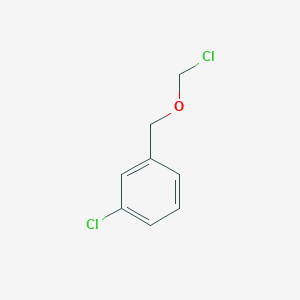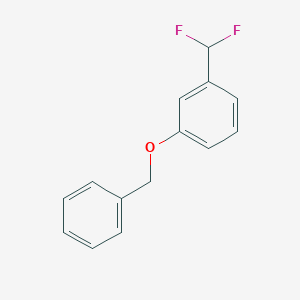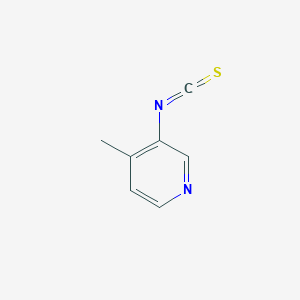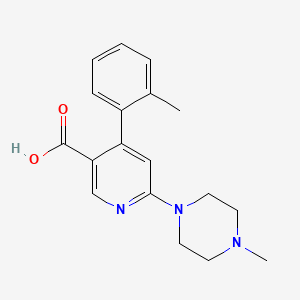
5,6-Difluoro-3-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Difluoro-3-methylindole is a fluorinated indole derivative Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-3-methylindole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives. For example, the reaction of N-acylindole with trifluoromethyl hypofluorite in a suitable solvent can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor as fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing robust and scalable fluorinating agents such as Selectfluor. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5,6-Difluoro-3-methylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indoles .
科学研究应用
5,6-Difluoro-3-methylindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated indole derivatives.
作用机制
The mechanism of action of 5,6-Difluoro-3-methylindole involves its interaction with specific molecular targetsFor example, fluorinated indoles have been shown to interact with the central nervous system’s cannabinoid receptors and inhibit specific enzymes involved in disease pathways .
相似化合物的比较
- 3-Fluoroindole
- 5-Fluoroindole
- 6-Fluoroindole
- 7-Fluoroindole
Comparison: 5,6-Difluoro-3-methylindole is unique due to the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly alter its chemical and biological properties compared to mono-fluorinated indoles. This dual fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets .
属性
分子式 |
C9H7F2N |
|---|---|
分子量 |
167.15 g/mol |
IUPAC 名称 |
5,6-difluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7F2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
InChI 键 |
JTRMAZCELNERNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC2=CC(=C(C=C12)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


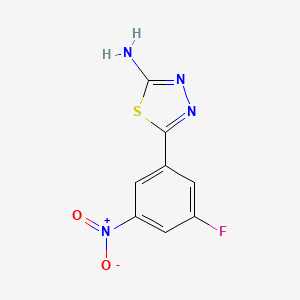
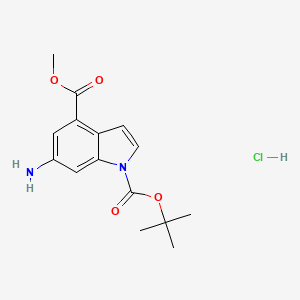
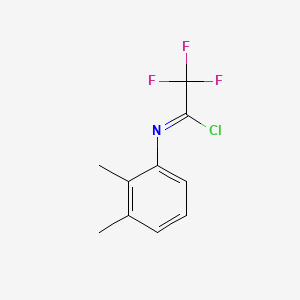
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

